molecular formula C14H18N2O4 B2401919 1-Methyl-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid CAS No. 2101529-13-7

1-Methyl-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid

Cat. No.: B2401919
CAS No.: 2101529-13-7
M. Wt: 278.308
InChI Key: JUUSDXJOTQCGTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid is a synthetic organic compound belonging to the piperazine family. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with a methyl group, a phenylmethoxycarbonyl group, and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The methyl group and phenylmethoxycarbonyl group are introduced through nucleophilic substitution reactions. For instance, methylation can be achieved using methyl iodide in the presence of a base like sodium hydride.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

    1-Methyl-4-phenylpiperazine: Lacks the methoxycarbonyl and carboxylic acid groups, resulting in different chemical and biological properties.

    4-Phenylmethoxycarbonylpiperazine:

    1-Methyl-4-carboxypiperazine: Lacks the phenylmethoxycarbonyl group, leading to different biological activities.

Uniqueness: 1-Methyl-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activities. This makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

1-methyl-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-15-7-8-16(9-12(15)13(17)18)14(19)20-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUSDXJOTQCGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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